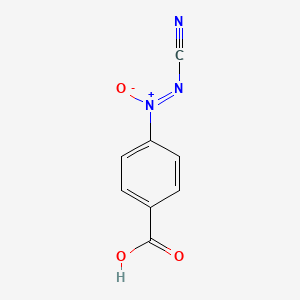

Calvatic acid

説明

Synthesis Analysis

The synthesis of calvatic acid, like many complex organic molecules, involves multiple steps and methodologies. Recent advances in organic synthesis have enabled the efficient generation of calvatic acid and its analogs. For example, the most recent synthesis approach described the generation of a related compound, calcitroic acid, with an overall yield of 12.8% in 13 steps, demonstrating the complexity and efficiency of modern synthetic routes (Yu & Arnold, 2016).

科学的研究の応用

Biological Effects on Hepatocytes : Calvatic acid has been shown to affect isolated hepatocytes, particularly influencing the release of lactate dehydrogenase and the colchicine-binding activity of tubulin. It also affects glucose-6-phosphatase activity and aminopyrene demethylation, suggesting a toxic effect at the microsomal level and possible interaction with the microtubular system (Miglietta et al., 1987).

Impact on Ornithine Decarboxylase in Tumor Cells : In AH-130 hepatoma and K562 leukemia cells, calvatic acid lowers ornithine decarboxylase levels, affecting protein synthesis and enzyme activity. The structure-activity relationship is further elucidated by examining its analogs (Brossa et al., 1990).

Electrochemical and Molluscicidal Studies : Electrochemical behavior and molluscicidal activities of calvatic acid have been explored. Its reduction process generates a hydrazo derivative, and a relationship between redox potentials and molluscicidal activities has been observed (Paula et al., 2003).

Inhibition of Glutathione Transferase : Calvatic acid inhibits human placenta glutathione transferase P1-1. It acts on the enzyme differently compared to its diazocyanide analogue, suggesting multiple catalytic intermediates (Antonini et al., 1997).

Antimicrotubular Effects : The ability of calvatic acid to inhibit microtubular protein polymerization has been studied, showing its effectiveness in a dose- and time-dependent manner. This suggests its potential as an antimicrotubular agent (Gadoni et al., 1995).

Comparison with Phenylazoxycyanide : Calvatic acid and its reference antibiotic, phenylazoxycyanide, have been compared for their effects on tubulin functions. Phenylazoxycyanide shows a more significant impact on tubulin polymerization and colchicine-binding ability (Gadoni et al., 1989).

Lipophilicity Study : The lipophilicity of calvatic acid analogs was assessed using high-performance liquid chromatography, contributing to the understanding of its chemical properties (Calvino et al., 1991).

Interaction with Liver Microsomes : The interaction of calvatic acid with rat liver microsomes has been investigated, showing its influence on cytochrome P-450 content and suggesting an involvement of sulphydryl groups (Miglietta et al., 1995).

特性

IUPAC Name |

(4-carboxyphenyl)-cyanoimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFVNKBORCKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calvatic acid | |

CAS RN |

54723-08-9 | |

| Record name | Calvatic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

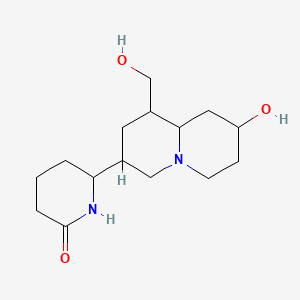

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

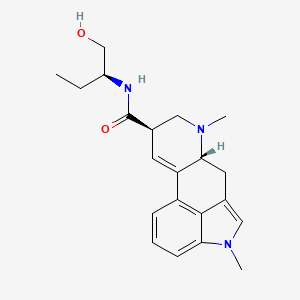

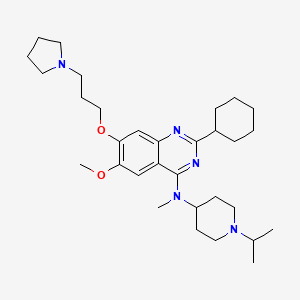

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)